molecular formula C19H17N3O3 B2873127 4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891145-05-4

4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2873127
CAS No.: 891145-05-4
M. Wt: 335.363
InChI Key: CJNFADACIZOOMI-UHFFFAOYSA-N
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Description

4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, a family of compounds showing significant promise in antimicrobial research . With the molecular formula C19H17N3O3 and a molecular weight of 335.36 g/mol , this compound is of high interest for investigating new treatments against drug-resistant bacterial pathogens. While specific biological data for this compound is limited in the public domain, closely related structural analogues within the same chemical family have demonstrated potent in vitro antibacterial activity against a range of clinically challenging Gram-positive and Gram-negative bacteria . These include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and the urgent-threat pathogen Neisseria gonorrhoeae , with some analogues exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . Other N-(1,3,4-oxadiazol-2-yl)benzamide analogs have been identified as bacteriostatic agents effective against methicillin- and vancomycin-resistant bacteria, showing non-toxicity to mammalian cells and reducing MRSA burden in vivo . The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, and the structure of this compound, which incorporates a 2,4-dimethylphenyl group on the oxadiazole ring and an acetyl-substituted benzamide, provides a versatile platform for chemical biology and drug discovery research . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for the latest findings on this class of compounds.

Properties

IUPAC Name

4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-11-4-9-16(12(2)10-11)18-21-22-19(25-18)20-17(24)15-7-5-14(6-8-15)13(3)23/h4-10H,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNFADACIZOOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the oxadiazole derivatives class. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 2,4-dimethylphenyl hydrazide : This is achieved by reacting 2,4-dimethylphenyl with hydrazine hydrate.
  • Cyclization : The hydrazide is treated with acetic anhydride to form the oxadiazole ring.
  • Acetylation : The resulting oxadiazole derivative undergoes acetylation to yield the final product.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported IC50 values ranging from 0.67 to 3.45 µM against different cancer cell lines including HCT-116 (colon cancer) and PC-3 (prostate cancer) .
CompoundCell LineIC50 (µM)
This compoundHCT-1160.87
Similar Oxadiazole DerivativePC-30.67
Similar Oxadiazole DerivativeMDA-MB-435 (melanoma)1.95

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

  • Bactericidal Effects : It demonstrated strong activity against Staphylococcus spp., with no significant cytotoxicity observed in normal cell lines (L929) . This suggests a favorable therapeutic index for potential applications in treating bacterial infections.

Case Studies

  • Study on Anticancer Properties : In a comparative study involving various oxadiazole derivatives, this compound was evaluated alongside other compounds for its efficacy against multiple cancer cell lines. The results indicated that it exhibited a higher potency compared to traditional chemotherapeutic agents .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of oxadiazole derivatives found that this compound significantly inhibited the growth of several pathogenic bacteria while maintaining low toxicity levels in human cell lines .

Scientific Research Applications

The applications of "4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide" are not explicitly detailed within the provided search results; however, the search results do provide information about 1,3,4-oxadiazole derivatives generally and their synthesis, as well as some specific examples of their applications.

Understanding 1,3,4-Oxadiazoles

General Information: Molecules containing the 1,3,4-oxadiazole ring structure exhibit potential pharmacological relevance . These structures are valuable in medicinal chemistry, with various methods available for synthesizing 1,3,4-oxadiazole derivatives .

Synthesis Strategies: Several strategies exist for the synthesis of 1,3,4-oxadiazole derivatives . One method involves converting thiosemicarbazides to 5-aryl-2-amino-1,3,4-oxadiazoles using inexpensive and safe reagents, which is beneficial for large-scale synthesis . Another method involves the reaction between an acyl hydrazide and CS2 in a basic alcoholic solution, followed by acidification to produce 5-substituted-1,3,4-oxadiazole-2-thiol (thione) .

Anticancer Applications of 1,3,4-Oxadiazoles

In vitro studies: Some complex 1,3,4-oxadiazole derivatives have demonstrated in vitro anticancer potency . For instance, one compound showed promising activity against leukemia cell lines . Another series of 1,3,4-oxadiazole derivatives with a sulfonamide moiety exhibited broad-spectrum antiproliferative activity against various human cancer cell lines .

Specific Examples:

  • Compound 94: 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole, showed activity against leukemia cell lines (CCRF-CEM, K-562, MOLT-4, PRMI-8226, SR) .
  • Compound 97: $$N-(4-((5-(4-Chlorophenyl)-1,3,4oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamide] exerted high potency and broad-spectrum antiproliferative activity. It showed significant inhibition against T-47 D breast, SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast cancer cell lines .

Other Bioactivities of 1,3,4-Oxadiazoles

Antimicrobial Activity: 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have a broad spectrum of activity, including antibacterial and antifungal properties .

Enzyme Inhibition: Certain 1,3,4-oxadiazoles have been designed and synthesized as Acetylcholinesterase (AChE) inhibitors .

Mechanism of Action: The presence of the –N=CO group in the structure of 1,3,4-oxadiazoles may contribute to their antibacterial action by affecting the transcription of genes involved in biofilm formation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₂H₂₁N₃O₃* ~375.43 Not Reported Acetyl, 2,4-dimethylphenyl
7e () C₁₇H₁₉N₅O₂S₂ 389 134–178 2-Amino-thiazole, sulfanylpropanamide
LMM5 () C₂₄H₂₄N₄O₄S 488.55 Not Reported Benzyl(methyl)sulfamoyl, 4-methoxyphenyl
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-Indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide () C₂₄H₂₅N₅O₂S 471.55 Not Reported Indole-propyl, sulfanylbutanamide
Compound 4 () C₂₈H₁₉Cl₂F₄N₅O₃ 619.08 Not Reported Dichlorophenyl, trifluoroethoxy

*Estimated based on structural similarity to analogs.

Key Observations :

  • 2,4-Dimethylphenyl substituents are common in analogs (e.g., 7e, 5h in ), enhancing hydrophobicity compared to methoxy or halogenated groups .

SAR Insights :

  • Electron-withdrawing groups (e.g., acetyl in the target compound) may enhance binding to enzymes like thioredoxin reductase by polarizing the benzamide moiety .
  • Lipophilic substituents (e.g., 2,4-dimethylphenyl) improve membrane permeability, critical for antifungal activity .
  • Sulfamoyl/sulfanyl groups (LMM5, 7e) contribute to hydrogen bonding with enzyme active sites, a feature absent in the target compound .

Preparation Methods

Cyclization of Semicarbazones via Oxidative Desulfurization

Semicarbazones derived from 2,4-dimethylbenzaldehyde and semicarbazide undergo oxidative cyclization to form the oxadiazole ring. In a method adapted from Kapoorr et al., semicarbazones are treated with eosin-Y under visible light and atmospheric oxygen, enabling efficient heterocyclization. For example, 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine was synthesized in 94% yield under these conditions. Substituting 2,4-dimethylbenzaldehyde would yield 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine.

Reaction Conditions :

  • Catalyst : Eosin-Y (0.1 equiv)
  • Solvent : Acetonitrile
  • Light Source : Visible light (450–500 nm)
  • Yield : >90% (reported for analogous structures)

Hypervalent Iodine-Mediated Oxidative Desulfurization

Thiosemicarbazides, prepared from 2,4-dimethylphenylhydrazine and thiourea derivatives, undergo desulfurization using iodobenzene and Oxone. Patel et al. demonstrated this method for synthesizing 2-amino-1,3,4-oxadiazoles with yields up to 88%. The reaction proceeds via a radical mechanism, ensuring regioselectivity at the 5-position.

Optimization Insights :

  • Oxidizing Agents : Iodobenzene (1.2 equiv) and Oxone (2.0 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Yield : 82–88% (for 5-aryl derivatives)

Coupling with 4-Acetylbenzoyl Chloride

The benzamide moiety is introduced via nucleophilic acyl substitution or peptide coupling.

Peptide Coupling Using T3P Reagent

Propanephosphonic anhydride (T3P) facilitates mild and efficient coupling between 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine and 4-acetylbenzoyl chloride. Niu et al. achieved 97% yield for analogous 2-amino-1,3,4-oxadiazoles using T3P in aqueous conditions.

Procedure :

  • Dissolve 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) and 4-acetylbenzoyl chloride (1.2 equiv) in dichloromethane.
  • Add T3P (1.5 equiv) and stir at room temperature for 12 h.
  • Quench with water, extract, and purify via column chromatography.

Advantages : Minimal epimerization, high functional group tolerance.

Direct Aminolysis in Alkaline Media

El-Sayed et al. reported a one-step aminolysis using NaOH and KI as oxidizing agents. This method avoids pre-activation of the carboxylic acid, though yields are moderate (75–80%).

Reaction Scheme :

  • Heat 4-acetylbenzoic acid (1.0 equiv) and 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.1 equiv) in ethanol with NaOH (2.0 equiv).
  • Reflux for 8 h, followed by neutralization with HCl.

Key Consideration : Excess base may hydrolyze the oxadiazole ring; pH must be carefully controlled.

Alternative One-Pot Synthesis Strategies

Tandem Cyclization-Coupling Approach

Yang et al. developed a regioselective method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to simultaneously desulfurize thiosemicarbazides and activate carboxylic acids. This one-pot method reduces purification steps and achieves 85–90% yield.

Steps :

  • React 2,4-dimethylphenylhydrazine with thiourea to form thiosemicarbazide.
  • Add 4-acetylbenzoic acid and EDC·HCl (1.5 equiv) in THF.
  • Stir at 60°C for 24 h.

Advantage : Avoids isolation of intermediates, improving atom economy.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield (%) Key Advantage Limitation
Semicarbazone Cyclization Eosin-Y, O₂ 90–94 Eco-friendly, visible-light driven Requires specialized equipment
Hypervalent Iodine Iodobenzene, Oxone 82–88 High regioselectivity Toxic byproducts
T3P Coupling Propanephosphonic anhydride 95–97 Mild conditions, aqueous compatible Cost of reagent
Direct Aminolysis NaOH, KI 75–80 Simple protocol Risk of hydrolysis

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring substitution at the 5-position of the oxadiazole remains challenging. Pd-catalyzed methods (e.g., Fang et al.’s annulations) offer better control but require inert atmospheres.
  • Scale-Up : Electro-oxidative methods (e.g., LiClO₄ in acetonitrile) are scalable but demand electrochemical cells.
  • Purification : Chromatography is often necessary due to byproducts from incomplete cyclization or coupling.

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